

# An In-depth Technical Guide to the Chemical Structure and Properties of Vasicinol

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## Compound of Interest

Compound Name: **Vasicinol**

Cat. No.: **B199099**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **Vasicinol**, a pyrroloquinazoline alkaloid. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

## Chemical Identity and Structure

**Vasicinol**, also known as 6-Hydroxypeganine, is a naturally occurring alkaloid primarily isolated from plants such as *Adhatoda vasica* (also known as *Justicia adhatoda*) and *Peganum harmala*.<sup>[1][2][3]</sup> It is structurally related to the more abundant alkaloid, vasicine.<sup>[4][5]</sup> The absolute stereochemistry of (+)-**Vasicinol** has been determined to have the 3S-configuration.

Chemical Structure:

- IUPAC Name: (3S)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-3,7-diol
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>
- Canonical SMILES: C1CN2CC3=C(C=CC(=C3)O)N=C2C1O
- InChI Key: WEFMOGRHGUPGMA-JTQLQIEISA-N

The structure of **Vasicinol** is characterized by a tetracyclic pyrrolo[2,1-b]quinazoline core, with hydroxyl groups at the C3 and C7 positions.

## Physicochemical Properties

**Vasicinol** is typically a powder and is soluble in a range of organic solvents. A summary of its key chemical and physical properties is provided below.

Table 1: General and Physicochemical Properties of **Vasicinol**

Property	Value	Citation(s)
CAS Number	5081-51-6	
Molecular Weight	204.22 g/mol	
Physical Description	Powder	
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	
logP (Computed)	0.608	
Topological Polar Surface Area (TPSA)	52.57 Å <sup>2</sup>	
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	4	
Rotatable Bond Count	0	

## Spectroscopic Data

The structure of **Vasicinol** has been elucidated using various spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 2: Key Spectroscopic Data for **Vasicinol**

Technique	Data Summary	Citation(s)
Mass Spectrometry (MS)	Purity and molecular weight are confirmed by MS analysis. It is a known metabolite of Vasicine.	
Nuclear Magnetic Resonance (NMR)	The structure was elucidated on the basis of NMR analysis. $^1\text{H}$ -NMR and $^{13}\text{C}$ -NMR data are used to confirm the pyrroloquinazoline scaffold and the position of substituents.	
Infrared (IR) Spectroscopy	IR spectra would be expected to show characteristic absorption bands for O-H (hydroxyl), C-H (aromatic and aliphatic), C=N, and C=O functional groups, similar to related alkaloids.	

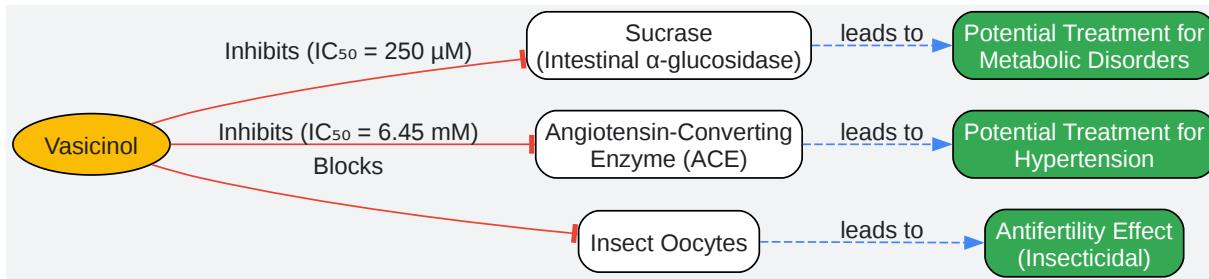
## Biological Activities and Potential Therapeutic Applications

**Vasicinol** has demonstrated several biological activities, making it a compound of interest for further pharmacological investigation. It is a known metabolite of vasicine, which itself has a wide range of reported effects.

Table 3: Reported Biological Activities and Quantitative Data for **Vasicinol**

Activity	Target/Assay	IC <sub>50</sub> / K <sub>i</sub> Value	Notes	Citation(s)
Sucrase Inhibition	Rat intestinal sucrase	250 $\mu$ M (IC <sub>50</sub> )	Reversible and competitive inhibitor. Suggests potential for treating metabolic disorders.	
Sucrase Inhibition	Rat intestinal sucrase	183 $\mu$ M (K <sub>i</sub> )	Kinetic data revealed a competitive inhibition mechanism.	
Angiotensin-converting Enzyme (ACE) Inhibition	ACE	6.45 mM (IC <sub>50</sub> )	Suggests potential antihypertensive properties.	
Antifertility Effects	Dysdercus koenigii and Tribolium castaneum	Not specified	Causes blocking of oocytes in the oviduct.	

The inhibitory actions of **Vasicinol** on key enzymes like sucrase and ACE suggest its potential as a lead compound for developing treatments for metabolic disorders and hypertension.



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Caption: Biological targets and potential therapeutic outcomes of **Vasicinol**.

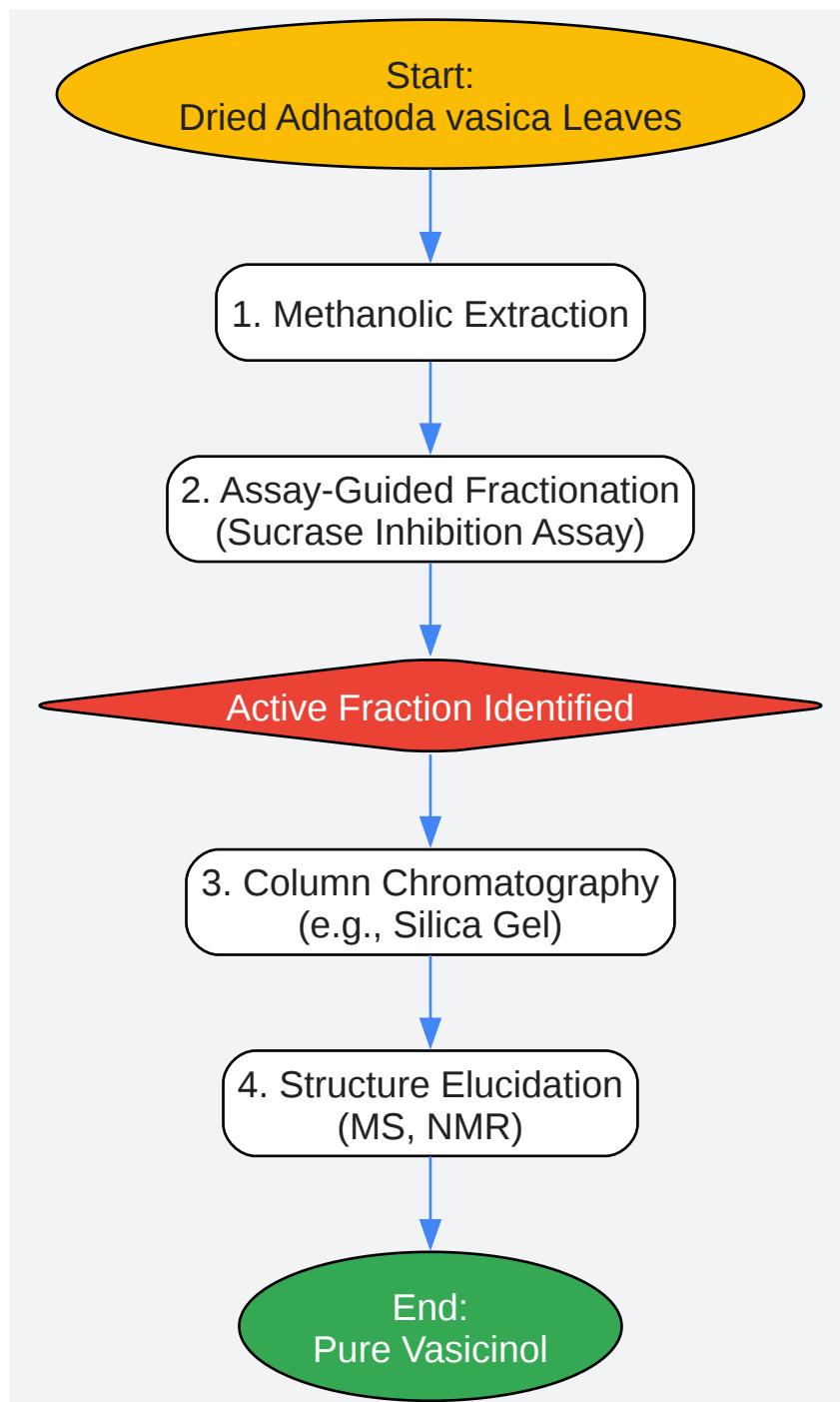
## Experimental Protocols

### Isolation of Vasicinol from *Adhatoda vasica*

**Vasicinol** is typically isolated from the leaves of *Adhatoda vasica* using an enzyme assay-guided fractionation approach.

Methodology:

- Extraction: The dried leaves of *A. vasica* are subjected to extraction with a polar solvent, typically methanol.
- Fractionation: The crude methanolic extract is fractionated. This process is guided by testing the sucrase inhibitory activity of each fraction to identify the most active ones.
- Chromatography: The active fraction is subjected to further purification using column chromatography techniques (e.g., over silica gel) to isolate the pure compounds.
- Structure Elucidation: The chemical structure of the isolated **Vasicinol** is then confirmed using standard spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.



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Caption: General workflow for the isolation of **Vasicinol** from Adhatoda vasica.

## Angiotensin-Converting Enzyme (ACE) Inhibition Assay

The ACE inhibitory potential of **Vasicinol** was evaluated using an Ultra-Performance Liquid Chromatography (UPLC)-Diode Array Detector (DAD) based bio-screening assay.

#### Methodology:

- Assay Principle: The assay measures the amount of hippuric acid produced from the substrate hippuryl-L-histidyl-L-leucine (HHL) by the enzymatic action of ACE. An inhibitor will reduce the amount of hippuric acid formed.
- Incubation: A mixture containing ACE enzyme, the substrate (HHL), and the test compound (**Vasicinol**) in a suitable buffer is incubated at a controlled temperature (e.g., 37°C).
- Reaction Termination: The enzymatic reaction is stopped, typically by adding a strong acid like HCl.
- Quantification: The reaction mixture is analyzed by UPLC-DAD to separate and quantify the amount of hippuric acid produced.
- IC<sub>50</sub> Determination: The concentration of **Vasicinol** that inhibits 50% of the ACE activity (IC<sub>50</sub> value) is determined by testing a range of concentrations and plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

## Conclusion

**Vasicinol** is a pyrroloquinazoline alkaloid with a well-defined chemical structure and a range of interesting biological activities. Its inhibitory effects on sucrase and ACE highlight its potential for development as a therapeutic agent for metabolic diseases and hypertension. The established protocols for its isolation and bioactivity screening provide a solid foundation for further research and development efforts by scientists and drug development professionals.

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